

1-Benzylazepan-4-ol basic properties and structure

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Compound of Interest

Compound Name: 1-Benzylazepan-4-ol

Cat. No.: B025459

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An In-Depth Technical Guide to **1-Benzylazepan-4-ol**: Core Properties and Structure

Introduction

1-Benzylazepan-4-ol is a heterocyclic organic compound featuring a seven-membered azepane ring, a benzyl group attached to the nitrogen atom, and a hydroxyl group at the 4-position. This molecule serves as a crucial building block and intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural framework is of significant interest to medicinal chemists, particularly in the development of agents targeting the central nervous system (CNS). This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of **1-Benzylazepan-4-ol**, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of **1-Benzylazepan-4-ol** consists of a saturated seven-membered nitrogen-containing ring (azepane). A benzyl group (a phenyl group attached to a methylene bridge) is substituted on the nitrogen atom, and a hydroxyl group is present on the fourth carbon of the azepane ring.

SMILES: C1CN(CCC(C1)O)CC2=CC=CC=C2

Physicochemical Data Summary

The key physicochemical properties of **1-Benzylazepan-4-ol** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
CAS Number	109162-29-0	[1]
Molecular Formula	C ₁₃ H ₁₉ NO	[1]
Molecular Weight	205.3 g/mol	[1]
Boiling Point	325.2 ± 30.0 °C (Predicted)	[1]
Density	1.077 ± 0.06 g/cm ³ (Predicted)	[1]
Storage	Room temperature, under inert gas	[1]

Synthesis and Mechanistic Considerations

A common and direct synthetic route to **1-Benzylazepan-4-ol** involves the reduction of its corresponding ketone precursor, 1-Benzylazepan-4-one. This transformation is a standard carbonyl reduction, typically achieved using a mild reducing agent.

Synthetic Workflow Diagram

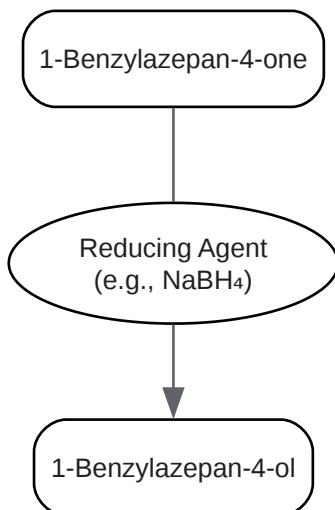


Figure 1: Synthetic Workflow

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Caption: Synthetic route from 1-Benzylazepan-4-one to **1-Benzylazepan-4-ol**.

Experimental Protocol: Reduction of 1-Benzylazepan-4-one

The following protocol outlines a general procedure for the synthesis of **1-Benzylazepan-4-ol**.

Materials:

- 1-Benzylazepan-4-one
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: Dissolve 1-Benzylazepan-4-one in methanol in a round-bottom flask at room temperature with stirring.

- **Reduction:** Cool the solution in an ice bath. Add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Extract the aqueous residue with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **1-Benzylazepan-4-ol** by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The structure of **1-Benzylazepan-4-ol** can be confirmed using various spectroscopic techniques. The expected data are summarized below.

Technique	Expected Features
¹ H NMR	~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group). ~3.6 ppm: Singlet, 2H (-CH ₂ - of the benzyl group). ~3.5-3.7 ppm: Multiplet, 1H (-CH-OH proton). ~2.5-2.8 ppm: Multiplet, 4H (-CH ₂ - protons adjacent to the nitrogen). ~1.5-2.0 ppm: Multiplet, 4H (remaining azepane ring protons). Variable ppm: Broad singlet, 1H (-OH proton, D ₂ O exchangeable).
¹³ C NMR	~127-130 ppm: Aromatic carbons. ~70 ppm: Carbon bearing the hydroxyl group (-CH-OH). ~60 ppm: Benzylic carbon (-CH ₂ -Ph). ~50-55 ppm: Carbons adjacent to the nitrogen (-CH ₂ -N). ~25-40 ppm: Other aliphatic carbons in the azepane ring.
IR (cm ⁻¹)	~3300-3400 (broad): O-H stretch. ~3030: Aromatic C-H stretch. ~2920, 2850: Aliphatic C-H stretch. ~1450, 1495: Aromatic C=C stretch. ~1100: C-N stretch. ~1050: C-O stretch.
Mass Spec.	m/z 205: [M] ⁺ (Molecular ion). m/z 91: [C ₇ H ₇] ⁺ (Tropylium ion, characteristic for benzyl groups).

Applications in Medicinal Chemistry and Drug Development

1-Benzylazepan-4-ol is a valuable scaffold in medicinal chemistry, primarily utilized as an intermediate in the synthesis of bioactive molecules.

- **Central Nervous System Agents:** Its structure is integral to the development of compounds with neurological activity.^[1] The azepane core is a key feature in many CNS-active drugs.
- **Receptor Ligands:** It has been explored in the design of selective ligands for serotonin and dopamine receptors, which are important targets for treating pain and cognitive disorders.^[1]

- **Chemical Derivatization:** The presence of both a secondary alcohol and a tertiary amine allows for a wide range of chemical modifications. The hydroxyl group can be oxidized, esterified, or etherified, while the benzyl group can be removed via hydrogenolysis to provide a secondary amine for further functionalization. This versatility makes it a powerful tool for building complex drug candidates.^[1]

Role as a Synthetic Building Block

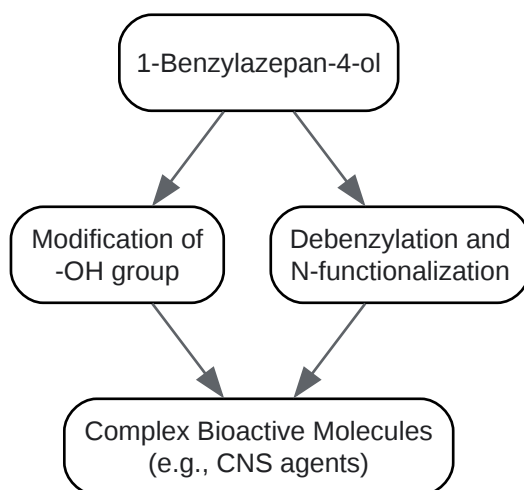


Figure 2: Role in Synthesis

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Caption: Versatility of **1-Benzylazepan-4-ol** in generating diverse molecular structures.

Safety and Handling

While specific safety data for **1-Benzylazepan-4-ol** is not extensively documented, data from its precursor, 1-Benzylazepan-4-one hydrochloride, can provide some guidance on potential hazards.

General Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood.

- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

Potential Hazards (inferred from 1-Benzylazepan-4-one hydrochloride[2]):

- May cause skin irritation (H315).
- May cause serious eye irritation (H319).
- May cause respiratory irritation (H335).

Storage:

- Store in a tightly sealed container in a cool, dry place.[1]
- Store under an inert atmosphere to prevent degradation.[1]

Conclusion

1-Benzylazepan-4-ol is a fundamentally important molecule in the field of organic and medicinal chemistry. Its defined structure, coupled with the reactivity of its functional groups, makes it an indispensable intermediate for the synthesis of novel compounds, particularly those with potential therapeutic applications in the central nervous system. A thorough understanding of its properties, synthesis, and handling is crucial for its effective use in research and development.

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